Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorophenyl)pentan-2-one

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

Select 1-(4-fluorophenyl)pentan-2-one for its unique para-fluorophenyl-pentan-2-one pharmacophore delivering a 1.4–5.8× potency advantage over close analogs in CCR5-targeted screening (IC50 6.5 μM). The para-fluorine enables real-time 19F NMR reaction monitoring—a capability absent in chloro analogs—while the compound's well-characterized CYP3A4 inhibition benchmark (IC50 20 μM) supports ADME triage in medicinal chemistry programs requiring low cytochrome P450 liability.

Molecular Formula C11H13FO
Molecular Weight 180.22 g/mol
Cat. No. B7846419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)pentan-2-one
Molecular FormulaC11H13FO
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCCCC(=O)CC1=CC=C(C=C1)F
InChIInChI=1S/C11H13FO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3
InChIKeyCTSVFKBCUSVXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)pentan-2-one (CAS 141235-14-5): Core Chemical Identity and Research-Grade Procurement Profile


1-(4-Fluorophenyl)pentan-2-one (CAS 141235-14-5) is a fluorinated aromatic ketone with the molecular formula C11H13FO, a molecular weight of 180.22 g/mol, and a computed PSA of 17.07 Ų . It belongs to the phenyl-2-alkanone class and is structurally characterized by a 4-fluorophenyl group attached to the 1-position of a pentan-2-one backbone, distinguishing it from regioisomeric 1-pentanone derivatives such as 4′-fluorovalerophenone (CAS 709-24-0) . The compound is commercially available at research-grade purity (97–98%) from suppliers including Fluorochem and Sigma-Aldrich, with documented pricing at approximately ¥8,668/g (Fluorochem) and $681/g (Sigma-Aldrich) [1]. It is explicitly designated for in vitro research use only and is not intended for human or veterinary applications .

Why 1-(4-Fluorophenyl)pentan-2-one Cannot Be Interchanged with Positional Isomers or Halogen Variants: The Case for Selection Precision


Substituting 1-(4-fluorophenyl)pentan-2-one with its closest analogs—whether by shifting the fluorine position, altering the halogen substituent, or relocating the ketone group—introduces quantifiable changes in biological target engagement and physicochemical properties that preclude interchangeable use. The para-fluorine substitution on the phenyl ring is known to enhance metabolic stability and modulate electron density at the carbonyl group relative to chloro or unsubstituted analogs, directly affecting reactivity in downstream synthetic transformations . Critically, the ketone position at C-2 of the pentane chain (as opposed to C-1 in valerophenone-type regioisomers) determines the compound's conformational flexibility and pharmacophoric geometry, which governs its interaction profile with biological targets such as the CCR5 chemokine receptor [1]. These structural distinctions translate into divergent biological activity profiles that cannot be predicted or replicated by simply selecting a cheaper or more readily available in-class compound.

Quantitative Differential Evidence for 1-(4-Fluorophenyl)pentan-2-one: Comparator-Based Activity, Physicochemical, and Procurement Data


CCR5 Antagonist Activity in Human MOLT4 Cells: 1-(4-Fluorophenyl)pentan-2-one vs. Structurally Related CCR5 Antagonist Series

1-(4-Fluorophenyl)pentan-2-one demonstrates CCR5 antagonist activity with an IC50 of 6.50 × 10³ nM (6.5 μM) in human MOLT4 cells, assessed as inhibition of CCL5-induced calcium mobilization using Fluo-4-AM dye after 1 hour [1]. Within the same screening campaign deposited in ChEMBL under the same assay conditions, closely related compounds in the series exhibited a range of activities: a comparator compound (BDBM50387950 / CHEMBL2057534) showed an IC50 of 9.20 × 10³ nM (9.2 μM), representing a ~1.4-fold weaker potency [2], while another analog (BDBM50351151 / CHEMBL1817916) displayed an IC50 of 3.76 × 10⁴ nM (37.6 μM), approximately 5.8-fold less potent [3]. This places 1-(4-fluorophenyl)pentan-2-one in the intermediate-to-upper potency range within the phenyl-2-alkanone CCR5 antagonist series, with the para-fluorophenyl-pentan-2-one scaffold conferring a measurable advantage over alternative substitution patterns.

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

CYP3A4 Inhibition Liability: 1-(4-Fluorophenyl)pentan-2-one vs. Drug-like Molecules in Human Liver Microsomes

In a CYP3A4 inhibition assay using human liver microsomes and a fluorogenic substrate (preincubation 15 min, NADPH addition, measurement after 2 h), 1-(4-fluorophenyl)pentan-2-one exhibited an IC50 of 2.00 × 10⁴ nM (20 μM) [1]. While this value does not represent potent CYP3A4 inhibition (commonly defined as IC50 < 10 μM for significant DDI risk), it provides a quantitative benchmark for researchers who need to assess cytochrome P450 liability when using this compound as a scaffold for further derivatization. In comparison, potent clinical CYP3A4 inhibitors such as ketoconazole typically exhibit IC50 values in the low nanomolar range (e.g., ~15–50 nM) [2]. The relatively modest CYP3A4 inhibition of 1-(4-fluorophenyl)pentan-2-one suggests a reduced probability of CYP-mediated drug-drug interaction liabilities in early-stage probe compound development, though this is a class-level inference requiring confirmation with specific comparator data.

CYP450 inhibition drug-drug interaction metabolic stability ADME screening

Physicochemical Differentiation: Rotatable Bond Count and Topological PSA of 1-(4-Fluorophenyl)pentan-2-one vs. Regioisomeric and Chain-Length Analogs

1-(4-Fluorophenyl)pentan-2-one possesses 4 rotatable bonds and a topological polar surface area (tPSA) of 17.07 Ų . This rotatable bond count is lower than that of 1-(4-fluorophenyl)hexan-2-one (5 rotatable bonds) and higher than 1-(4-fluorophenyl)butan-2-one (3 rotatable bonds), positioning the pentan-2-one chain length at an intermediate point in the flexibility-lipophilicity continuum within the homologous series [1]. The tPSA of 17.07 Ų, driven solely by the single carbonyl oxygen (1 H-bond acceptor, 0 H-bond donors), is consistent with high predicted passive membrane permeability (well below the common 140 Ų threshold for oral bioavailability) . In contrast, the regioisomer 4′-fluorovalerophenone (CAS 709-24-0 or 29114-66-7), where the carbonyl is at C-1 and the fluorophenyl group is directly conjugated with the ketone, exhibits altered electron delocalization and a melting point of 23–25 °C with a boiling point of 119–123 °C at 22 mmHg . These distinct physicochemical signatures mean that the two regioisomers cannot be treated as interchangeable in formulation, chromatography, or reaction optimization workflows.

drug-likeness physicochemical property permeability oral bioavailability prediction

Commercial Availability and Procurement Cost Benchmarking: 1-(4-Fluorophenyl)pentan-2-one vs. 1-(4-Chlorophenyl)pentan-2-one

On the research chemical market, 1-(4-fluorophenyl)pentan-2-one (CAS 141235-14-5) is priced at approximately $681/g from Sigma-Aldrich (ASX00048) and ¥8,668/g (~$1,190/g) from Fluorochem at 97% purity [1]. The direct chloro analog, 1-(4-chlorophenyl)pentan-2-one (CAS 607391-63-9), is priced at $1,040/g from Sigma-Aldrich (ASX00033) . This represents a ~35% cost premium for the chloro analog over the fluoro compound from the same supplier, despite both being offered as part of the same early-discovery chemical collection without full analytical characterization . The fluorine-containing compound offers the additional advantage of enabling ¹⁹F NMR monitoring in reaction optimization and metabolic studies—a capability absent in the chloro analog—which may justify its selection even at comparable pricing [2].

chemical procurement cost analysis research supply chain fluorinated building block

High-Value Application Scenarios for 1-(4-Fluorophenyl)pentan-2-one Based on Quantitative Differentiation Evidence


CCR5 Antagonist Chemical Probe Development for HIV Entry Inhibition Screening

Researchers conducting CCR5-targeted screening campaigns can deploy 1-(4-fluorophenyl)pentan-2-one as a phenyl-2-alkanone scaffold-derived antagonist probe with an IC50 of 6.5 μM in MOLT4/CCR5 cells (CCL5-induced calcium mobilization assay) [1]. Its ~1.4- to 5.8-fold potency advantage over close structural analogs within the same screening series [1] supports its prioritization as a starting point for structure-activity relationship (SAR) expansion, particularly when pursuing modifications that preserve the para-fluorophenyl-pentan-2-one pharmacophore while improving potency toward the nanomolar range.

Early-Stage ADME Profiling: CYP3A4 Liability Assessment of Fluorinated Ketone Scaffolds

For medicinal chemistry programs that incorporate fluorinated phenylalkanone intermediates, 1-(4-fluorophenyl)pentan-2-one provides a characterized CYP3A4 inhibition benchmark (IC50 = 20 μM in human liver microsomes) [2]. Its relatively weak CYP3A4 interaction makes it a suitable scaffold for derivatization where maintaining low cytochrome P450 inhibition is a design criterion, and the quantitative CYP3A4 data point enables direct comparison with newly synthesized analogs during ADME triage.

¹⁹F NMR-Monitored Synthetic Methodology Development Using Fluorinated Ketone Building Blocks

The presence of the para-fluorine substituent makes 1-(4-fluorophenyl)pentan-2-one amenable to ¹⁹F NMR reaction monitoring—a capability not available with the chloro analog (1-(4-chlorophenyl)pentan-2-one) [3]. At a ~35% lower procurement cost than the chloro congener from the same supplier [3], the fluoro compound is a cost-effective choice for synthetic methodology laboratories developing new transformations (e.g., reductive amination, α-functionalization, or heterocycle formation) where real-time ¹⁹F NMR tracking of reaction progress is desirable.

Physicochemical Property Benchmarking in Drug-Likeness Optimization Studies

With a tPSA of 17.07 Ų, 4 rotatable bonds, and 0 H-bond donors, 1-(4-fluorophenyl)pentan-2-one sits within favorable drug-like physicochemical space . It can serve as a reference compound in studies evaluating how incremental structural changes (chain elongation, regioisomeric ketone migration, or halogen substitution) affect computed and experimental properties relevant to permeability, solubility, and formulation behavior .

Quote Request

Request a Quote for 1-(4-Fluorophenyl)pentan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.